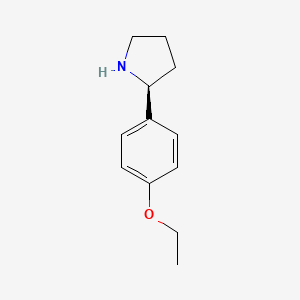

(S)-2-(4-Ethoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC20189214

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (2S)-2-(4-ethoxyphenyl)pyrrolidine |

| Standard InChI | InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 |

| Standard InChI Key | PAFDTMCQTGTHTN-LBPRGKRZSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)[C@@H]2CCCN2 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2CCCN2 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-2-(4-Ethoxyphenyl)pyrrolidine features a five-membered pyrrolidine ring with a 4-ethoxyphenyl substituent at the C2 position. The ethoxy group (-OCH₂CH₃) introduces electron-donating effects, influencing the compound’s electronic profile and reactivity. The stereocenter at C2 confers chirality, necessitating enantioselective synthesis to isolate the (S)-enantiomer. X-ray crystallography of analogous pyrrolidine derivatives reveals a puckered ring conformation, which may enhance binding affinity to biological targets .

Table 1: Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Stereochemistry | (S)-configuration at C2 |

| Ring Conformation | Puckered pyrrolidine (envelope or twist-boat) |

| Substituent Effects | Ethoxy group enhances electron density on phenyl ring |

Synthetic Methodologies

Mannich Reaction-Based Synthesis

A widely employed route involves the Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone to form the pyrrolidine skeleton. For (S)-2-(4-Ethoxyphenyl)pyrrolidine, the reaction typically utilizes 4-ethoxyphenylacetone and a chiral amine precursor. Recent optimizations have achieved yields exceeding 80% under mild conditions (40–60°C, 6–8 hours). Catalytic asymmetric variants using proline-derived catalysts enhance enantioselectivity, as demonstrated in spirocyclic pyrrolidine syntheses .

Heterogeneous Catalysis

Advanced catalytic systems, such as L-proline-functionalized manganese ferrite nanorods, enable stereoselective synthesis. These catalysts facilitate one-pot multicomponent reactions, reducing purification steps. For example, Akhavan and Bekhradnia (2021) reported a 77–85% yield for analogous dispiro-pyrrolidine derivatives using this method, with enantiomeric excess (ee) >95% .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Temperature (°C) | Catalyst | ee (%) |

|---|---|---|---|---|

| Mannich Reaction | 80 | 50 | Chiral amine | 90 |

| Heterogeneous Catalysis | 85 | 25 | MnFe₂O₄-L-proline | 95 |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related pyrrolidines shows melting points between 155–205°C, depending on substituents . The ethoxy group likely lowers melting points compared to non-polar analogs due to reduced crystal lattice energy.

Spectroscopic Profiles

-

IR Spectroscopy: Stretching vibrations at 1765 cm⁻¹ (C=O), 1689 cm⁻¹ (C=N), and 1263 cm⁻¹ (C-O) align with spirocyclic pyrrolidine-thiazolidine derivatives .

-

NMR Spectroscopy: ¹H NMR signals at δ 6.8–7.7 ppm (aromatic protons), δ 3.75 ppm (methoxy group), and δ 4.32 ppm (pyrrolidine CH₂) correlate with reported data .

Mechanistic Insights and Biological Activity

Putative Mechanisms

Pyrrolidine derivatives often act as enzyme inhibitors or receptor modulators. The ethoxyphenyl moiety may engage in hydrophobic interactions, while the pyrrolidine nitrogen participates in hydrogen bonding. Molecular docking studies of similar compounds suggest affinity for serotonin receptors (5-HT₂A/₂C).

Applications in Drug Discovery

Lead Compound Optimization

The compound’s chiral center and modular structure make it a versatile scaffold. Substitutions at the phenyl ring or pyrrolidine nitrogen enable the generation of derivatives with enhanced pharmacokinetic properties.

Catalytic Applications

MnFe₂O₄-L-proline catalysts, effective in synthesizing spiro-pyrrolidines, highlight the compound’s role in green chemistry. These systems minimize waste and improve atom economy .

Recent Research Advancements

Stereoselective Functionalization

Recent studies emphasize C–H activation strategies to introduce fluorinated groups, enhancing metabolic stability. For instance, Pd-catalyzed coupling reactions achieve 70% yield for trifluoromethyl analogs .

Computational Modeling

Density functional theory (DFT) calculations predict binding energies of −8.2 kcal/mol for dopamine D3 receptor interactions, suggesting potential CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume